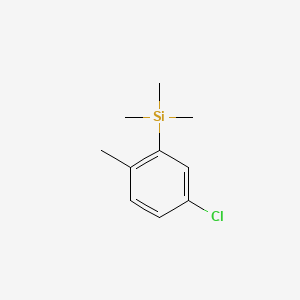
(5-Chloro-2-methylphenyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-methylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C10H15ClSi. It is a derivative of trimethylsilane, where one of the phenyl groups is substituted with a chlorine atom at the 5-position and a methyl group at the 2-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-Chloro-2-methylphenyl)trimethylsilane can be synthesized through several methods. One common method involves the reaction of 5-chloro-2-methylphenylmagnesium bromide with trimethylchlorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methylphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually performed in the presence of a base, such as potassium carbonate (K2CO3), in solvents like ethanol or water.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield (5-amino-2-methylphenyl)trimethylsilane, while coupling reactions with aryl boronic acids can produce biaryl compounds.
Scientific Research Applications
(5-Chloro-2-methylphenyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it valuable in organic synthesis.
Biology: The compound can be used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Chloro-2-methylphenyl)trimethylsilane depends on the specific reaction it undergoes. In substitution reactions, the chlorine atom is typically replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in a palladium-catalyzed cross-coupling mechanism, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group and the boronic acid.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-methylphenyl)dimethylsilane: Similar structure but with two methyl groups instead of three.
(5-Chloro-2-methylphenyl)triethylsilane: Similar structure but with ethyl groups instead of methyl groups.
(5-Chloro-2-methylphenyl)trimethylgermane: Similar structure but with a germanium atom instead of silicon.
Uniqueness
(5-Chloro-2-methylphenyl)trimethylsilane is unique due to its specific substitution pattern and the presence of the trimethylsilyl group. This combination of structural features imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications.
Properties
Molecular Formula |
C10H15ClSi |
|---|---|
Molecular Weight |
198.76 g/mol |
IUPAC Name |
(5-chloro-2-methylphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15ClSi/c1-8-5-6-9(11)7-10(8)12(2,3)4/h5-7H,1-4H3 |
InChI Key |
TYNXVBHZQDMMIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















